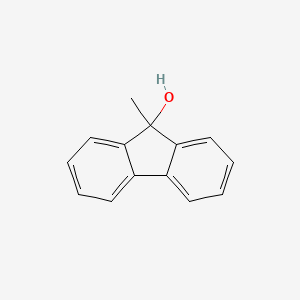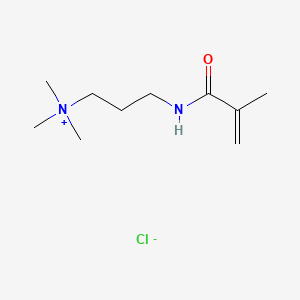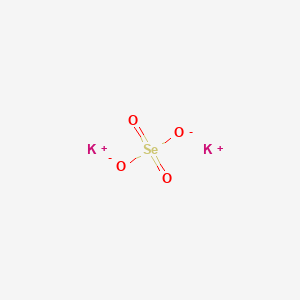
4-tert-Butyl-2,6-diisopropylphénol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-tert-Butyl-2,6-diisopropylphenol involves electrochemical oxidation processes. Richards and Evans (1977) studied the anodic oxidation of 2,6-di-tert-butyl-4-isopropylphenol and its derivatives, highlighting the formation of products derived from intermediate phenoxy radicals or phenoxonium ions depending on the solution conditions and electrode potential. This process underscores the importance of electrochemical methods in synthesizing and modifying the molecular structure of phenolic compounds (Richards & Evans, 1977).
Molecular Structure Analysis
The molecular structure of phenolic compounds, including 4-tert-Butyl-2,6-diisopropylphenol and its isomers, has been elucidated through crystallographic studies. Halit et al. (1987) compared the structure of 2-hydroxymethyl-4-tert-butylphenol with 2-hydroxymethyl-4-isopropylphenol, providing insights into their crystallization patterns and intramolecular interactions due to hydrogen bonds around the 4 axis, highlighting the subtle differences in molecular structures induced by tert-butyl and isopropyl groups (Halit et al., 1987).
Chemical Reactions and Properties
The compound's reactivity, particularly through electrochemical oxidation, yields various oxidation products. These include phenoxides leading to phenoxy radicals and subsequent disproportionation to form quinone methides. This reactivity pattern is crucial for understanding the chemical behavior of 4-tert-Butyl-2,6-diisopropylphenol and its derivatives in synthetic applications (Richards & Evans, 1977).
Physical Properties Analysis
The crystallographic study by Halit et al. revealed the tetragonal system of crystallization for similar compounds, providing a basis for understanding the physical properties such as solubility, melting point, and crystalline structure of 4-tert-Butyl-2,6-diisopropylphenol. The presence of tert-butyl and isopropyl groups significantly influences these physical properties through steric effects and hydrogen bonding patterns (Halit et al., 1987).
Chemical Properties Analysis
The chemical properties of 4-tert-Butyl-2,6-diisopropylphenol, as deduced from electrochemical studies, involve its oxidation behavior leading to various reactive intermediates. These studies highlight the compound's role in synthetic chemistry, especially in oxidizing conditions where phenoxonium ions and phenoxy radicals play a crucial role (Richards & Evans, 1977).
Applications De Recherche Scientifique
Spectroscopie et analyse de la structure moléculaire
4-tert-Butyl-2,6-diisopropylphénol: a été étudié pour ses propriétés spectroscopiques infrarouges (IR) uniques. Le spectre IR de ce composé en solution diluée de CCl4 montre des absorptions pour la région d'étirement O–H, ce qui est indicatif de la contrainte stérique sur la liaison O–H {svg_1}. Des calculs de chimie quantique ont identifié des conformères stables qui diffèrent dans les orientations des substituants ortho, ce qui aide à comprendre l'équilibre conformationnel de la molécule {svg_2}.
Toxicologie
Dans des études toxicologiques, This compound s'est révélé induire une hémorragie chez le rat lorsqu'il était inclus dans son alimentation à certains niveaux. Cela a des implications pour comprendre les effets toxiques des composés phénoliques et leur sécurité dans diverses applications {svg_3}.
Recherche sur les antioxydants
Les propriétés antioxydantes de ce composé ont été explorées, en particulier son rôle dans la réaction avec les radicaux libres pour former un radical phénoxyde. Cette caractéristique est commune parmi les piégeurs de radicaux libres à base de phénol et est importante dans l'étude du stress oxydatif et des maladies associées {svg_4}.
Science de l'environnement
La recherche sur l'impact environnemental du This compound comprend ses effets potentiels sur la faune et les écosystèmes. Des études se sont concentrées sur sa toxicité et les implications de sa présence dans l'environnement {svg_5}.
Biochimie
En biochimie, l'accent a été mis sur l'interaction du composé avec les molécules biologiques et ses effets sur les voies biochimiques. Ses caractéristiques structurales ont été liées à son activité biologique, fournissant des informations sur la conception de molécules bioactives {svg_6}.
Pharmacologie
La recherche pharmacologique a étudié l'utilisation d'analogues du This compound comme agents thérapeutiques potentiels. Par exemple, ses analogues ont été étudiés pour leurs effets neuroprotecteurs contre l'accident vasculaire cérébral ischémique et la neurotoxicité oxydative du glutamate {svg_7}.
Science des matériaux
Les propriétés du composé sont également pertinentes en science des matériaux, où il peut être utilisé pour stabiliser les polymères et les caoutchoucs contre la dégradation oxydative. Son efficacité en tant qu'antioxydant peut prolonger la durée de vie des matériaux exposés à des conditions oxydantes {svg_8}.
Applications industrielles
Dans l'industrie, le This compound est intéressant en raison de ses propriétés antioxydantes, qui peuvent être utilisées pour protéger divers produits contre les dommages oxydatifs. Cela comprend des applications dans la conservation des aliments, les cosmétiques et les produits pharmaceutiques {svg_9}.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that phenolic compounds often interact with proteins and enzymes, altering their function and leading to various biological effects .
Mode of Action
It’s known that the compound exhibits a steric strain on the o–h bond, as evidenced by shifts in the infrared (ir) spectrum . This strain could potentially influence the compound’s interactions with its targets.
Biochemical Pathways
Phenolic compounds are often involved in antioxidant pathways, neutralizing harmful free radicals and reducing oxidative stress .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2836±90 °C and a density of 0920±006 g/cm3 . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Given the compound’s potential antioxidant activity, it may help protect cells from damage caused by free radicals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-Butyl-2,6-diisopropylphenol. For instance, the compound’s IR spectrum shows shifts when in a dilute CCl4 solution, suggesting that the compound’s environment can affect its properties .
Propriétés
IUPAC Name |
4-tert-butyl-2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-10(2)13-8-12(16(5,6)7)9-14(11(3)4)15(13)17/h8-11,17H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERVKJDPAKUDRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205954 | |
| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57354-65-1 | |
| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057354651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary health concern associated with 4-tert-Butyl-2,6-diisopropylphenol based on the available research?
A1: The research primarily highlights a significant risk of hemorrhage (severe bleeding) associated with 4-tert-Butyl-2,6-diisopropylphenol. A study on rats demonstrated that this compound induced severe hemorrhagic anemia and a decreased prothrombin index, indicating impaired blood clotting. [] One rat in the study died due to extensive internal bleeding. []
Q2: How does the structure of 4-tert-Butyl-2,6-diisopropylphenol compare to other phenols studied, and is there a possible link to the observed effects?
A2: While the research [] does not provide the detailed structures of other phenols tested, it indicates that male Sprague-Dawley rats were fed various phenols, including 3,5-di-tert-butylphenol, 2,4-di-tert-butylphenol, 2-tert-butyl-4-sec-butylphenol, and 2,6-di-tert-butyl-4-methylphenol (BHT). Further research is needed to establish a definitive structure-activity relationship and understand if specific structural features of 4-tert-Butyl-2,6-diisopropylphenol contribute to its more pronounced hemorrhagic effects compared to the other tested phenols.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-bis-[N,N'-di-(carboxymethyl)-aminomethyl]fluorescein](/img/structure/B1202913.png)









![Naphtho[1,2-b]furan](/img/structure/B1202928.png)